

# Application Notes and Protocols for Flash Photolysis Experiments Using Disperse Orange 1

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## Compound of Interest

Compound Name: Disperse Orange 1

Cat. No.: B1670848

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## Introduction

**Disperse Orange 1**, chemically known as 4-anilino-4'-nitroazobenzene, is an azo dye that serves as an excellent model compound for studying photoisomerization reactions. This property makes it particularly useful for educational and research applications in physical chemistry and photobiology. Upon absorption of light, **Disperse Orange 1** undergoes a reversible transformation between its more stable trans isomer and a less stable cis isomer. The study of the kinetics of this isomerization provides valuable insights into photochemical processes. Flash photolysis is a powerful technique to initiate this photoisomerization and monitor the subsequent thermal relaxation back to the stable form.

These application notes provide a detailed protocol for conducting flash photolysis experiments with **Disperse Orange 1**, presenting key quantitative data and outlining the underlying photochemical principles.

## Photochemical Mechanism: Trans-Cis-Trans Isomerization

The core photochemical process for **Disperse Orange 1** is the reversible isomerization around the central nitrogen-nitrogen double bond (-N=N-).

- **Photoexcitation and Isomerization:** The thermally stable trans-isomer absorbs a photon of light, promoting it to an electronically excited state. From this excited state, it undergoes a rapid structural change to the cis-isomer, which is sterically hindered and less stable.<sup>[1][2]</sup>
- **Thermal Relaxation:** In the absence of light, the cis-isomer thermally reverts to the more stable trans-isomer. The rate of this thermal back-isomerization is dependent on factors such as the solvent and temperature.<sup>[1][3]</sup>

This reversible process can be represented as:



The kinetics of the thermal cis-to-trans isomerization is typically first-order and can be monitored spectrophotometrically by observing the recovery of the strong absorbance of the trans-isomer.<sup>[3]</sup>

## Quantitative Data Summary

The rate of the thermal cis-trans isomerization of **Disperse Orange 1** is significantly influenced by the polarity of the solvent. Generally, the rate of isomerization increases with increasing solvent polarity.

Solvent	Rate Constant (k) at Ambient Temperature (s <sup>-1</sup> )	Activation Energy (E <sub>a</sub> ) (kJ/mol)
Cyclohexane	Varies with temperature	64.6 ± 2.1
Tetrahydrofuran (THF)	Faster than cyclohexane	Not explicitly stated
Acetone	Fastest among the three	Not explicitly stated

Note: The exact values of rate constants at ambient temperature can vary depending on the specific laboratory conditions. The activation energy for the isomerization in cyclohexane has been determined from the temperature dependence of the rate constant. A more detailed study in various solvents provided thermodynamic activation parameters, showing a decrease in

activation energy, enthalpy, and entropy in more polar solvents, which is consistent with a rotational mechanism for isomerization.

## Experimental Protocols

### Protocol 1: Simple Flash Photolysis Using a Camera Flash

This protocol describes a straightforward and cost-effective method to study the cis-trans isomerization of **Disperse Orange 1**, suitable for undergraduate laboratories and preliminary research.

Materials and Equipment:

- **Disperse Orange 1** (Note: Commercial samples are often ~25% dye by weight, with the remainder being salts like NaCl)
- Spectrophotometer (e.g., Perkin-Elmer Lambda 6, Cary 14 or 210, or a simple Spectronic 20)
- Quartz or glass cuvettes
- Camera flash (e.g., Sunpak Auto 231)
- Solvents of varying polarity (e.g., cyclohexane, tetrahydrofuran, acetone)
- Volumetric flasks and pipettes
- Temperature-controlled cell holder or water bath (optional, for activation energy determination)
- Data acquisition system (chart recorder or computer interface)

Procedure:

- Sample Preparation:

- Prepare a stock solution of **Disperse Orange 1** in the desired solvent. A typical concentration is in the range of  $10^{-5}$  to  $10^{-6}$  M.
- Due to the low percentage of the active dye in commercial samples, it may be necessary to prepare a visually colored solution and then dilute it to obtain an absorbance maximum between 0.5 and 1.0.
- The salts present in the commercial dye are often insoluble in organic solvents; decant the solution to separate it from any undissolved material.
- Spectrophotometer Setup:
  - Turn on the spectrophotometer and allow it to warm up.
  - Set the spectrophotometer to measure the absorbance at the wavelength of maximum absorbance ( $\lambda_{\text{max}}$ ) of the trans-isomer of **Disperse Orange 1** in the chosen solvent. This is typically in the visible region.
- Data Acquisition:
  - Fill a cuvette with the **Disperse Orange 1** solution and place it in the spectrophotometer.
  - If using a temperature-controlled holder, allow the sample to equilibrate to the desired temperature.
  - Begin recording the absorbance as a function of time. Establish a stable baseline absorbance, which corresponds to the initial concentration of the trans-isomer ( $A_{\infty}$ ).
  - Quickly remove the cuvette from the spectrophotometer.
  - Hold the camera flash directly against the cuvette window and fire the flash. This will induce the trans to cis isomerization.
  - Immediately return the cuvette to the spectrophotometer and continue recording the absorbance. You should observe a sharp decrease in absorbance followed by a gradual recovery.
- Data Analysis:

- The absorbance at time  $t=0$  ( $A_0$ ) is the absorbance immediately after the flash. The absorbance at infinite time ( $A_\infty$ ) is the initial baseline absorbance.
- The thermal isomerization from cis to trans follows first-order kinetics. The rate constant ( $k$ ) can be determined by plotting  $\ln(A_\infty - A_t)$  versus time ( $t$ ). The slope of this plot will be  $-k$ .
- To determine the activation energy ( $E_a$ ), repeat the experiment at several different temperatures and plot  $\ln(k)$  versus  $1/T$  (Arrhenius plot). The slope of this plot is  $-E_a/R$ , where  $R$  is the gas constant.

## Protocol 2: Determination of Photoisomerization Quantum Yield

The photoisomerization quantum yield ( $\Phi$ ) is a measure of the efficiency of a photochemical reaction. It is the ratio of the number of molecules that undergo isomerization to the number of photons absorbed. A detailed procedure for determining the photoisomerization quantum yield involves comparing the rate of the photoreaction of the sample to that of a well-characterized chemical actinometer.

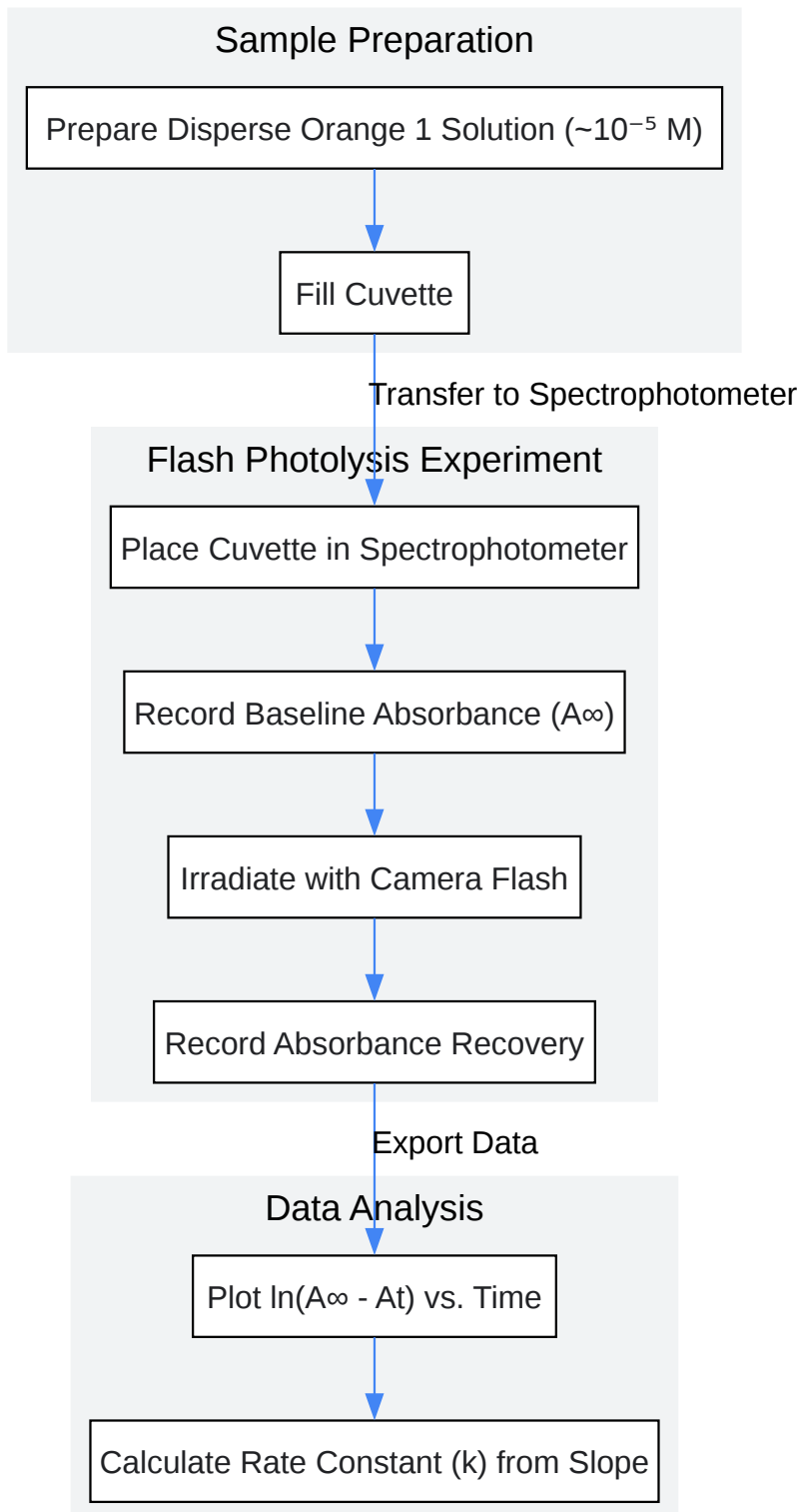
### Procedure Outline:

- **Actinometry:** A chemical actinometer, a compound with a known quantum yield, is used to determine the photon flux of the light source.
- **Sample Irradiation:** The **Disperse Orange 1** solution is irradiated under the same conditions as the actinometer.
- **Spectroscopic Monitoring:** The change in absorbance of both the actinometer and the **Disperse Orange 1** solution is monitored over time.
- **Calculation:** The quantum yield of **Disperse Orange 1** can be calculated by comparing its rate of absorbance change to that of the actinometer.

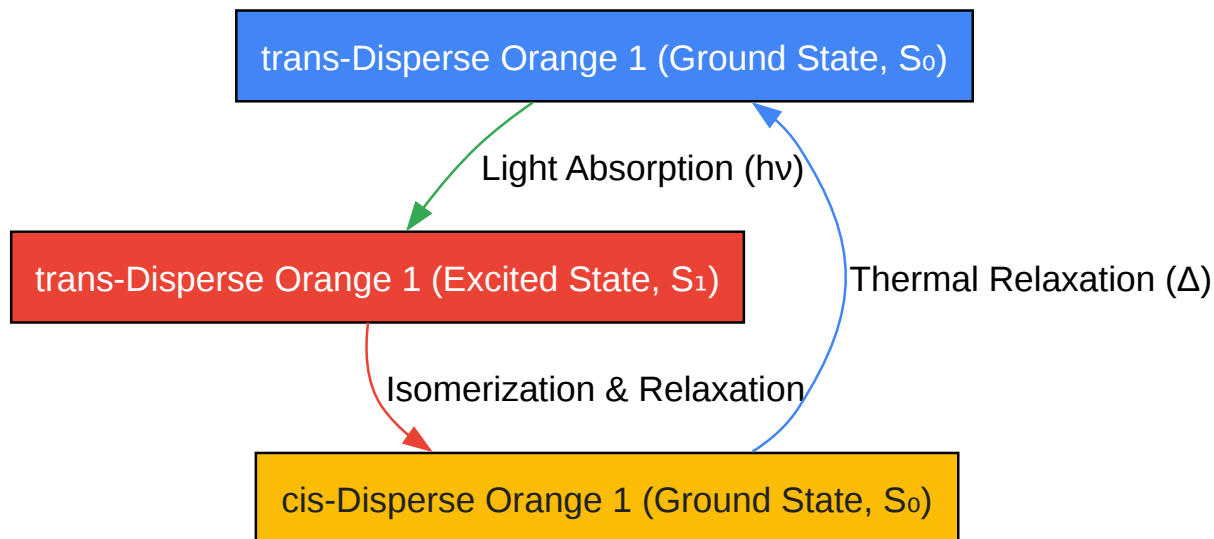
## Visualizations

## Experimental Workflow

## Experimental Workflow for Flash Photolysis of Disperse Orange 1



## Photoisomerization Pathway of Disperse Orange 1



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## References

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